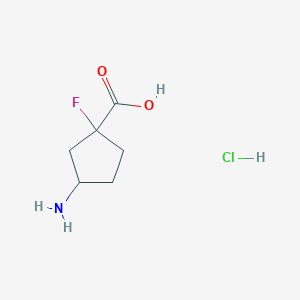

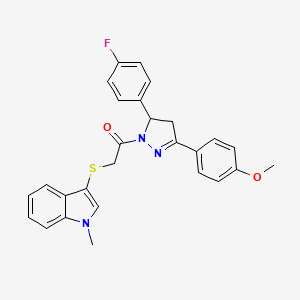

![molecular formula C18H16N2O5 B2453211 ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate CAS No. 1009770-20-0](/img/structure/B2453211.png)

ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate

Descripción general

Descripción

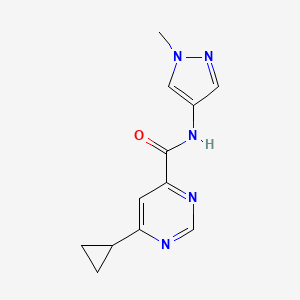

The compound “ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is attached to a phenyl group that has two hydroxyl (-OH) groups, making it a dihydroxyphenyl group. This structure is further connected to a benzoate ester group through an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a dihydroxyphenyl group, and a benzoate ester group. These functional groups would likely confer specific chemical properties to the molecule, such as potential sites for further chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The hydroxyl groups on the phenyl ring could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The pyrazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of multiple hydroxyl groups might increase its polarity and potentially its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación

Hydrogen-Bonded Supramolecular Structures

Research by Portilla et al. (2007) on three substituted 4-pyrazolylbenzoates, including compounds similar in structure to ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate, highlights their ability to form hydrogen-bonded supramolecular structures. These structures vary in dimensionality, showcasing one, two, and three-dimensional frameworks facilitated by different types of hydrogen bonds. This study indicates the potential of these compounds in the development of novel materials with specific molecular architectures (J. Portilla et al., 2007).

Electrochemical and Electrochromic Properties

Hu et al. (2013) investigated the effects of different acceptor groups and copolymerization on the electrochemical and electrochromic properties of polycarbazole derivatives, including ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB). This research demonstrates the significance of incorporating specific functional groups into the molecular structure to alter electronic properties, suggesting applications in electrochromic devices and materials (Bin Hu et al., 2013).

Synthetic Methodologies

The diversity-oriented synthesis of a library of substituted tetrahydropyrones, as explored by Zaware et al. (2011), includes examples of linked benzotriazole and pyrazole motifs. This work underlines the versatility of oxidative carbon-hydrogen bond activation and click chemistry in creating structurally diverse compounds, potentially paving the way for the discovery of new biological activities and material properties (Nilesh Zaware et al., 2011).

Novel Pyrazole Derivatives

The synthesis and characterization of novel pyrazole derivatives, including ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, as reported by Naveen et al. (2021), offer insights into the potential of these compounds in pharmaceutical applications. Their research, which includes crystal structure analysis and antioxidant properties evaluation, suggests these derivatives could serve as leads for the development of new antioxidant agents (S. Naveen et al., 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound “ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize and bind to its phenolic and pyrazole groups

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. The presence of the dihydroxyphenyl and pyrazole groups suggests potential hydrogen bonding and pi-pi stacking interactions with target proteins or enzymes . These interactions could alter the conformation or activity of the targets, leading to downstream effects.

Biochemical Pathways

Given the structural features of the compound, it may be involved in pathways related to oxidative stress, inflammation, or cellular signaling

Pharmacokinetics

The presence of the dihydroxyphenyl group could make it a substrate for glucuronidation or sulfation, common phase II metabolic reactions . These modifications could affect the compound’s distribution, metabolism, and excretion, impacting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially modulate cellular signaling, gene expression, or enzymatic activity

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its ability to interact with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its diffusion rate in the body .

Propiedades

IUPAC Name |

ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-2-24-18(23)11-3-6-13(7-4-11)25-16-10-19-20-17(16)14-8-5-12(21)9-15(14)22/h3-10,21-22H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINJDAOAWWAALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331563 | |

| Record name | ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009770-20-0 | |

| Record name | ethyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

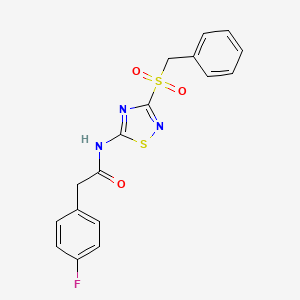

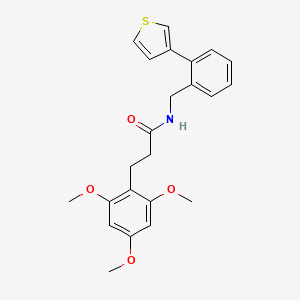

![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)

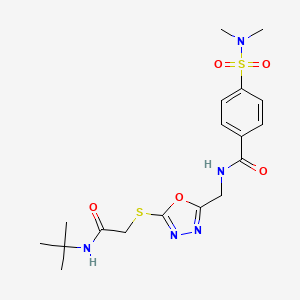

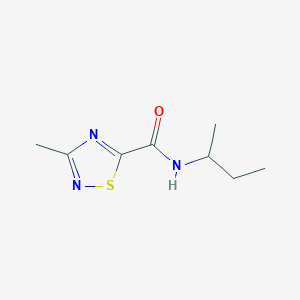

![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)

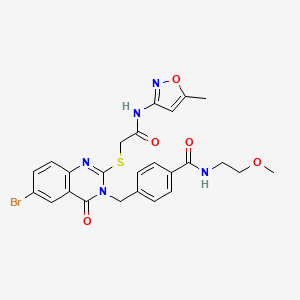

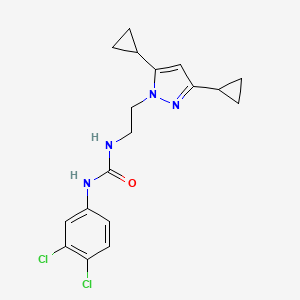

![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)

![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2453146.png)